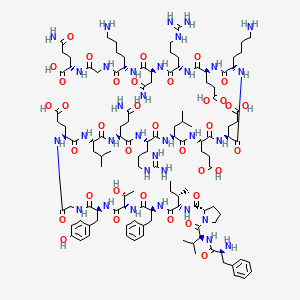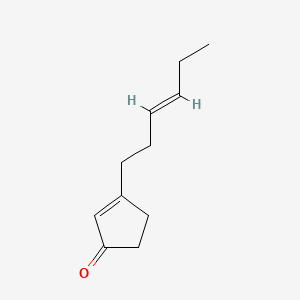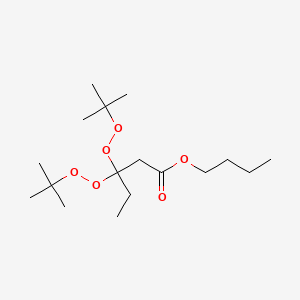
Propyl methylphosphonofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C₄H₁₀FO₂P. It is known for its high toxicity and is classified as a nerve agent. This compound is structurally related to other nerve agents like sarin and soman, which are known for their use in chemical warfare .
Métodos De Preparación
The synthesis of propyl methylphosphonofluoridate typically involves the reaction of methylphosphonyl difluoride with propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the highly toxic nature of the compound .
Análisis De Reacciones Químicas
Propyl methylphosphonofluoridate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of methylphosphonic acid and propanol .
Aplicaciones Científicas De Investigación
Propyl methylphosphonofluoridate is primarily used in scientific research to study the effects of nerve agents on biological systems. It is used in toxicology studies to understand the mechanisms of toxicity and to develop antidotes for nerve agent poisoning. Additionally, it is used in analytical chemistry to develop methods for detecting and quantifying nerve agents in environmental and biological samples .
Mecanismo De Acción
The mechanism of action of propyl methylphosphonofluoridate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of muscles, glands, and central nervous system neurons. This results in symptoms such as muscle twitching, respiratory distress, and, in severe cases, death .
Comparación Con Compuestos Similares
Propyl methylphosphonofluoridate is similar to other nerve agents such as sarin (isothis compound) and soman (pinacolyl methylphosphonofluoridate). These compounds share a similar mechanism of action but differ in their chemical structure and potency. For example, sarin is known to be more volatile and faster-acting compared to this compound .
Similar Compounds::- Sarin (isothis compound)
- Soman (pinacolyl methylphosphonofluoridate)
- Tabun (ethyl N,N-dimethylphosphoramidocyanidate)
- VX (O-ethyl S-diisopropylaminoethyl methylphosphonothiolate)
Propiedades
Número CAS |
763-14-4 |
|---|---|
Fórmula molecular |
C4H10FO2P |
Peso molecular |
140.09 g/mol |
Nombre IUPAC |
1-[fluoro(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C4H10FO2P/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 |
Clave InChI |
FTULZFLNJJKTBS-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)
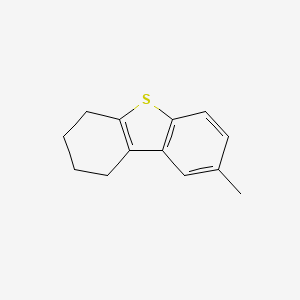
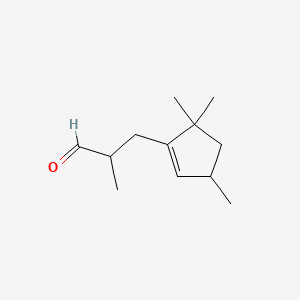

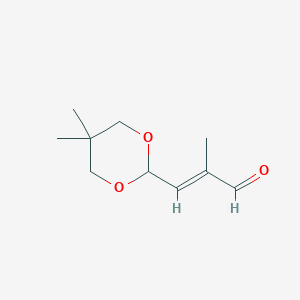
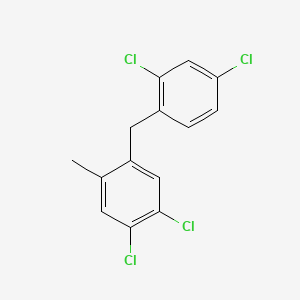

![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)

